molecular formula C18H14N2S2 B5571371 2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile

2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile

Cat. No. B5571371
M. Wt: 322.5 g/mol
InChI Key: ZYMQYFITHWPSRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of nicotinonitrile derivatives, including compounds similar to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile," involves condensation reactions, Michael additions, and reactions with malononitrile under specific conditions. For example, Greiner-Bechert and Otto (1992) discussed the synthesis of phenylenebis((thienyl/furyl)nicotinonitrile) derivatives through condensation and reaction with malononitrile, highlighting the intricate synthesis pathways for related compounds (Greiner-Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by their dihedral angles, non-planarity, and hydrogen bonding, contributing to their stability and reactivity. Fun et al. (2010) detailed the molecular structure of a nicotinonitrile derivative, showing dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compound's interactions and reactivity (Fun et al., 2010).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including unexpected C–S bond cleavage in hydrazination processes, as observed by Nordin et al. (2016). Such reactions are critical for synthesizing acyl hydrazides from esters, providing insights into the compound's chemical behavior and potential for further chemical modifications (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including their solvatochromic effects and fluorescence, are of interest for material science applications. Ahipa et al. (2014) reported on the synthesis, crystal structure, and photophysical studies of a nicotinonitrile derivative, highlighting its good absorption, fluorescence properties, and positive solvatochromic effect, which are essential for understanding the compound's suitability in various applications (Ahipa et al., 2014).

Scientific Research Applications

Catalytic Reactions and Synthesis Mechanisms

  • Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides demonstrates the utility of related compounds in facilitating reactions with high enantioselectivity, shedding light on the enhanced reactivity attributed to intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).
  • Research on the unexpected cleavage of C–S bonds during the hydrazination of similar compounds highlights the complex mechanisms and potential for discovering new pathways in organic synthesis (Nordin, Ariffin, Daud, & Sim, 2016).

Material Science and Chemical Properties

  • Studies on graphitic carbon nitrides (g-C3N4) prepared from thiourea reveal their distinct microstructures and isoelectric points, which influence adsorption activity, indicating potential applications in environmental cleanup and filtration technologies (Zhu, Xia, Ho, & Yu, 2015).
  • The ammoxidation process, catalyzed heterogeneously, serves as a valuable tool for one-step synthesis of nitriles, including compounds related to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile." This demonstrates the significance of such compounds in the production of industrially important nitriles (Martin & Kalevaru, 2010).

Mechanism of Action

The mechanism of action would depend on the use of this compound. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, possible uses in synthesis, or potential biological activity .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c1-13-4-6-14(7-5-13)12-22-18-15(11-19)8-9-16(20-18)17-3-2-10-21-17/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMQYFITHWPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

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